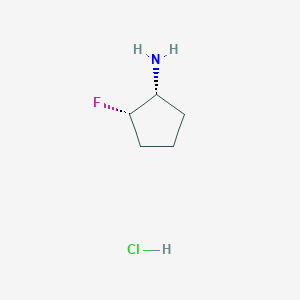
4-Yodo-2-(trifluorometoxi)benzonitrilo
Descripción general
Descripción
4-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3IN It is a derivative of benzonitrile, where the benzene ring is substituted with an iodine atom at the 4-position and a trifluoromethoxy group at the 2-position
Aplicaciones Científicas De Investigación
4-Iodo-2-(trifluoromethoxy)benzonitrile has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Organic Synthesis: It serves as a building block in organic synthesis, enabling the construction of more complex molecules for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the introduction of the trifluoromethoxy group and the iodine atom onto the benzonitrile core. One common method includes the reaction of 4-iodobenzonitrile with trifluoromethoxy-containing reagents under specific conditions. For instance, the formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate can be achieved by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .
Industrial Production Methods
Industrial production methods for 4-Iodo-2-(trifluoromethoxy)benzonitrile may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-Iodo-2-(trifluoromethoxy)benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or the trifluoromethoxy group.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds.
Mecanismo De Acción
The mechanism of action of 4-Iodo-2-(trifluoromethoxy)benzonitrile depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
4-Iodo-2-(trifluoromethyl)benzonitrile: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
4-Iodoanisole: Contains an iodine atom and a methoxy group on the benzene ring.
4-Iodobenzonitrile: Lacks the trifluoromethoxy group, having only an iodine atom and a nitrile group.
Uniqueness
4-Iodo-2-(trifluoromethoxy)benzonitrile is unique due to the presence of both the trifluoromethoxy group and the iodine atom, which confer distinct chemical properties. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, while the iodine atom allows for versatile chemical modifications. This combination makes it a valuable intermediate in various chemical syntheses and applications .
Propiedades
IUPAC Name |
4-iodo-2-(trifluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3INO/c9-8(10,11)14-7-3-6(12)2-1-5(7)4-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPDIGQVCNABMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)OC(F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3INO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1S)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B1448813.png)

![8-Hydroxy-2-azaspiro[4.5]decan-3-one](/img/structure/B1448816.png)
![hexahydro-1H-furo[3,4-c]pyran-1-carboxylic acid](/img/structure/B1448818.png)
![Tert-butyl 7-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1448821.png)



